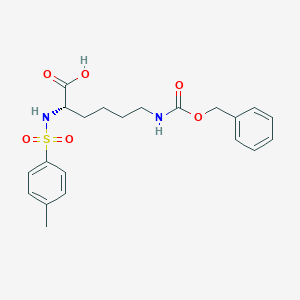

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

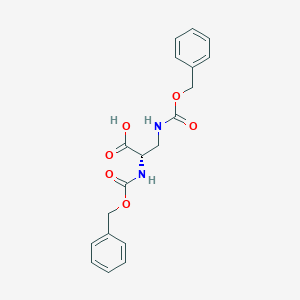

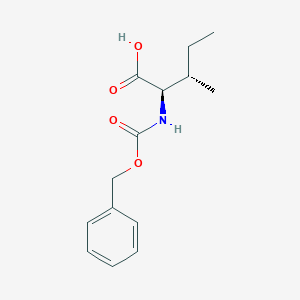

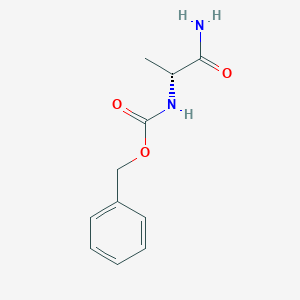

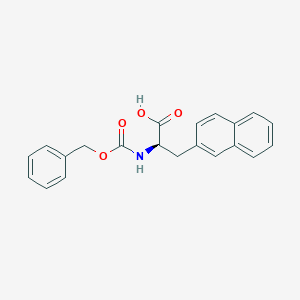

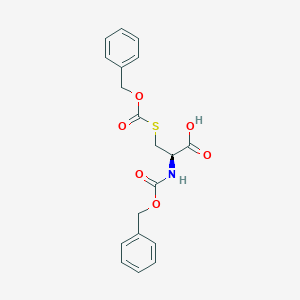

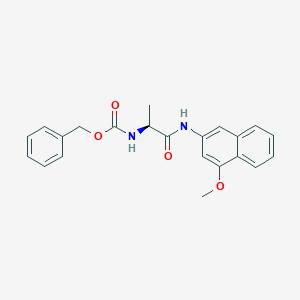

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine, also known as Nε-Cbz-Nα-tosyl-L-lysine or Tos-Lys (Z)-OH, is a chemical compound with the molecular formula C21H26N2O6S .

Molecular Structure Analysis

The molecular weight of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is 434.51 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a white to almost white powder or crystal . It has a melting point range of 121.0 to 124.0 °C . The specific rotation [a]20/D is +13.0 to +16.0 deg (C=1, EtOH) . It is almost transparent in hot toluene .Aplicaciones Científicas De Investigación

I have conducted several searches to find detailed information on the scientific research applications of “Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine”, also known as “Tos-Lys(Z)-OH”. However, the search results do not provide a comprehensive list of unique applications for this compound. The available information suggests that it may be involved in various chemical and biological processes, such as reversible post-translational modifications of lysine residues, which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization . Additionally, lysine derivatives are often used in the study of protein dynamics through techniques like NMR spectroscopy .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of Tos-Lys(Z)-OH is not fully understood. It is known to be involved in the inhibition of certain enzymes. For instance, it has been reported that Tos-Lys-CH2Cl, a related compound, is an irreversible inhibitor of the serine protease, trypsin . The compound forms a complex with the enzyme, leading to its inactivation .

Biochemical Pathways

Given its inhibitory effect on certain enzymes, it can be inferred that it may impact the pathways these enzymes are involved in .

Result of Action

Based on its inhibitory effect on certain enzymes, it can be inferred that it may alter the normal functioning of these enzymes, leading to changes at the molecular and cellular levels .

Propiedades

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWGRGGVKUEBSE-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555575 |

Source

|

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine | |

CAS RN |

34235-82-0 |

Source

|

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.